molecular formula C12H13NO3 B12665737 Benzeneacetamide, alpha-(1,3-dioxobutyl)- CAS No. 72333-16-5

Benzeneacetamide, alpha-(1,3-dioxobutyl)-

Cat. No.: B12665737
CAS No.: 72333-16-5
M. Wt: 219.24 g/mol
InChI Key: MUMLRUWBPLCGKT-NSHDSACASA-N
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Description

Benzeneacetamide, alpha-(1,3-dioxobutyl)- (CAS Reg. No. 72333-16-5) is a chemically modified derivative of the benzeneacetamide core structure. Its molecular architecture features a benzene ring linked to an acetamide group, with a 1,3-dioxobutyl substituent at the alpha position.

Properties

CAS No.

72333-16-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(2S)-3,5-dioxo-2-phenylhexanamide

InChI

InChI=1S/C12H13NO3/c1-8(14)7-10(15)11(12(13)16)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H2,13,16)/t11-/m0/s1

InChI Key

MUMLRUWBPLCGKT-NSHDSACASA-N

Isomeric SMILES

CC(=O)CC(=O)[C@H](C1=CC=CC=C1)C(=O)N

Canonical SMILES

CC(=O)CC(=O)C(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of Benzeneacetamide, alpha-(1,3-dioxobutyl)- involves several steps. One common method includes the reaction of benzeneacetamide with a suitable dioxobutylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzeneacetamide, alpha-(1,3-dioxobutyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Scientific Research Applications

Benzeneacetamide, alpha-(1,3-dioxobutyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneacetamide, alpha-(1,3-dioxobutyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects: The 1,3-dioxobutyl group in the target compound likely increases polarity compared to N-benzylacetoacetamide’s β-ketoamide, altering solubility and reactivity patterns.
  • Regulatory Impact : NDSL listing restricts the target compound’s use, necessitating alternatives like 2-phenylacetamide for pharmaceutical applications where regulatory compliance is critical .
  • Safety Trends: Compounds with complex substituents (e.g., benzoylbutylamino) may require more stringent handling protocols despite lacking explicit regulatory flags .

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